
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is a derivative of Ibrutinib, a well-known Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. This compound is characterized by its unique chemical structure, which includes an acryloyl group and a propanoyl group attached to the Ibrutinib core. It is primarily used in analytical method development, method validation, and quality control applications for Ibrutinib .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib involves multiple steps, starting from the Ibrutinib core structure. The key steps include the introduction of the acryloyl and propanoyl groups through acylation reactions. The reaction conditions typically involve the use of acyl chlorides or anhydrides in the presence of a base such as triethylamine or pyridine. The reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reactions are monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyl or propanoyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential effects on cellular pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications and as a quality control standard in the production of Ibrutinib.
Industry: Utilized in the quality control processes during the commercial production of Ibrutinib
Wirkmechanismus
The mechanism of action of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is similar to that of Ibrutinib. It targets Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, the compound disrupts the signaling pathway, leading to the inhibition of B-cell proliferation and survival. This mechanism is crucial in the treatment of B-cell malignancies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibrutinib: The parent compound, a potent BTK inhibitor.
N6-Acryloyl Ibrutinib: Another derivative with an acryloyl group.
Ibrutinib N1-Oxide: An oxidized form of Ibrutinib
Uniqueness
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is unique due to its specific chemical modifications, which provide distinct analytical and quality control advantages. Its structure allows for precise method development and validation, making it an essential tool in the pharmaceutical industry .
Eigenschaften
CAS-Nummer |
2244619-11-0 |
|---|---|
Molekularformel |
C28H28N6O4 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
[3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl] prop-2-enoate |
InChI |
InChI=1S/C28H28N6O4/c1-2-24(36)37-16-14-23(35)33-15-6-7-20(17-33)34-28-25(27(29)30-18-31-28)26(32-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20H,1,6-7,14-17H2,(H2,29,30,31)/t20-/m1/s1 |
InChI-Schlüssel |
BSNUMHATNZRGNC-HXUWFJFHSA-N |
Isomerische SMILES |
C=CC(=O)OCCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Kanonische SMILES |
C=CC(=O)OCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
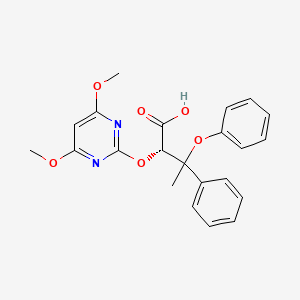

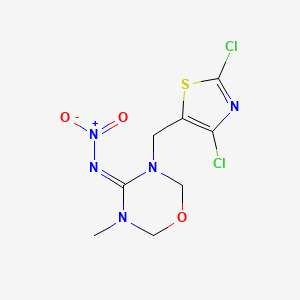
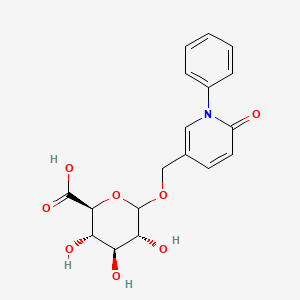
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
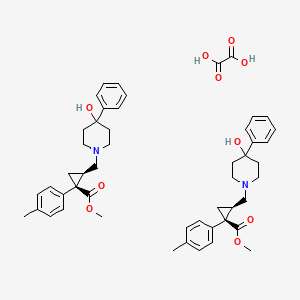

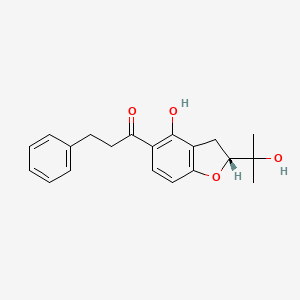
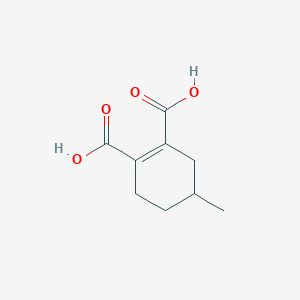
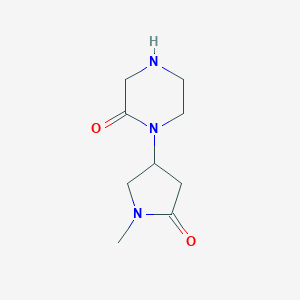
![1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine](/img/structure/B13840541.png)

